molecular formula C14H16N2O4 B4745322 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one

7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one

Cat. No. B4745322
M. Wt: 276.29 g/mol
InChI Key: GGTDMVAUQPYNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one, also known as DCM, is a fluorescent dye that has been widely used in scientific research. It is a synthetic compound that belongs to the class of coumarin derivatives. DCM has a unique chemical structure that makes it an ideal tool for various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Mechanism of Action

7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one works by binding to biological molecules such as proteins and nucleic acids, which causes a change in its fluorescence properties. This change in fluorescence can be used to monitor changes in biological processes such as enzyme activity or protein-protein interactions.
Biochemical and Physiological Effects:
7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in various cell types, including neurons, muscle cells, and cancer cells. 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one has been shown to have a high signal-to-noise ratio, making it an ideal tool for imaging and detection.

Advantages and Limitations for Lab Experiments

7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one has several advantages for use in lab experiments. It has a high quantum yield, which means that it emits a high amount of fluorescence for each photon absorbed. 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one also has a high photostability, which means that it can withstand prolonged exposure to light without losing its fluorescence properties. However, 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one has some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one in scientific research. One potential application is in the development of biosensors for detecting specific molecules such as neurotransmitters or hormones. 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one could also be used in the development of new imaging techniques for studying cellular processes. Additionally, 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one could be used in the development of new drug candidates for various diseases. Overall, 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one has the potential to be a valuable tool for a wide range of scientific applications.

Scientific Research Applications

7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one is widely used in scientific research as a fluorescent probe for various applications. It has been used to study intracellular calcium dynamics, protein-protein interactions, and membrane potential changes. 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one has also been used in high-throughput screening assays to identify potential drug candidates.

properties

IUPAC Name

7-(diethylamino)-4-methyl-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-4-15(5-2)10-6-7-11-9(3)13(16(18)19)14(17)20-12(11)8-10/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTDMVAUQPYNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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